molecular formula C10H10ClFN4 B1482785 2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine CAS No. 2091097-12-8

2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine

Cat. No. B1482785
CAS RN: 2091097-12-8
M. Wt: 240.66 g/mol
InChI Key: UNCVEEDTZOMVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine, also known as CMFEP, is a pyrazine-based compound that has recently been studied for its potential applications in scientific research. CMFEP is a highly reactive compound, with a wide range of reactivity with various substrates, making it a useful tool for researchers. The compound has been found to have a variety of biochemical and physiological effects, as well as potential applications in lab experiments.

Scientific Research Applications

Synthesis and Building Blocks

  • Fluorinated Pyrazoles : A study detailed the synthetic strategy for new 3-amino-4-fluoropyrazoles, involving monofluorination of β-methylthio-β-enaminoketones followed by condensation with different hydrazines. This highlights the role of fluorinated pyrazoles as intermediates in medicinal chemistry (Surmont et al., 2011).

  • Pyrazoline Derivatives : Another research synthesized N-substituted pyrazoline compounds, showcasing the utility of pyrazole compounds in generating structurally diverse molecules with potential biological activities (Loh et al., 2013).

  • Hybrid Molecules : A study synthesized hybrid molecules combining pyrazoline and benzimidazole derivatives, indicating the versatility of pyrazoles in forming compounds with potential for anti-diabetic activities (Ibraheem et al., 2020).

  • Functionalized Pyrazoles : Research on the synthesis of pyrazoles with functionalized side chains for use as ligands in various applications underlines the adaptability of these compounds in creating functional materials with potential hydrogen bonding capabilities (Grotjahn et al., 2002).

properties

IUPAC Name

2-[4-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN4/c11-5-8-7-16(4-1-12)15-10(8)9-6-13-2-3-14-9/h2-3,6-7H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCVEEDTZOMVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C=C2CCl)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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